4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C20H14N2O7 and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.08010079 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Furans and pyrroles serve as crucial synthons in chemical synthesis, often found in natural products, pharmaceutical agents, and materials. Research has developed methods for preparing 2-substituted 3-furfurals and 3-formyl pyrroles, which are pivotal in the synthesis of diverse organic compounds. These methods demonstrate the utility of furans and pyrroles in constructing complex molecules, suggesting a framework for exploring the applications of the target compound in organic synthesis and material science (Kelly, Kerrigan, & Walsh, 2008).
Material Science and Organic Electronics
The study of greenish metal-lustrous organic crystals formed from pyrrole derivatives highlights the material science applications of such compounds. These crystals exhibit unique optical properties, suggesting potential uses in organic electronics and photonics. This research avenue may encompass the development of novel materials for electronic devices, leveraging the structural characteristics of the target compound (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
Pharmaceutical and Biological Research
Isoxazole derivatives, including compounds structurally related to the target molecule, have been synthesized and evaluated for their antimicrobial activity. This indicates a potential for the development of new pharmaceuticals based on the structural motifs present in the target compound, particularly in the realm of antibacterial and antifungal agents (Dhaduk & Joshi, 2022).
Advanced Organic Synthesis Techniques
Research focusing on the synthesis and transformations of furan and pyrrole derivatives underscores the advanced organic synthesis techniques that can be applied to the target compound. These techniques enable the precise manipulation of molecular structures for the creation of novel compounds with desired properties, facilitating advancements in various scientific domains, including drug discovery and material science (Aleksandrov, Dedeneva, & El’chaninov, 2011).
Properties
IUPAC Name |
3-(furan-2-carbonyl)-1-(furan-2-ylmethyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7/c23-18(15-7-3-9-29-15)16-17(12-4-1-5-13(10-12)22(26)27)21(20(25)19(16)24)11-14-6-2-8-28-14/h1-10,17,24H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEULWOVSPVKMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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